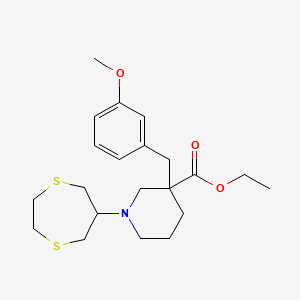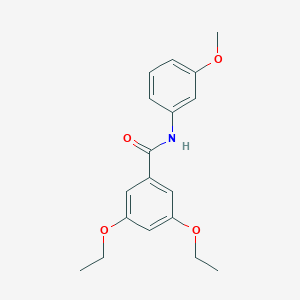
6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid), also known as OPAQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. OPAQ belongs to the family of quinolinecarboxylic acids and has been synthesized through a variety of methods. In
Mécanisme D'action
The mechanism of action of 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) is not fully understood, but it is believed to involve the formation of a complex with metal ions or amyloid fibrils. This complex formation leads to changes in the fluorescence properties of 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid), which can be used for detection or imaging purposes. In the case of anti-cancer activity, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. In addition, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) in lab experiments is its high sensitivity and selectivity for metal ions and amyloid fibrils. However, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has limited solubility in aqueous solutions, which can make it difficult to work with in certain applications. In addition, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) can be expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
For 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) research include the development of derivatives with improved properties and the use of 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) in imaging and gas storage applications.
Méthodes De Synthèse
6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) can be synthesized through a variety of methods, including the reaction of 2-phenyl-4-quinolinecarboxylic acid with 1,3-dibromo-5,5-dimethylhydantoin, followed by dehydrohalogenation with potassium tert-butoxide. Another method involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 4,4'-dibromo-2,2'-bipyridine, followed by dehydrohalogenation with potassium tert-butoxide. Both methods result in the formation of 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) with high purity.
Applications De Recherche Scientifique
6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been studied for its potential applications in various fields, including materials science, analytical chemistry, and biomedical research. In materials science, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of metal-organic frameworks. In analytical chemistry, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been used as a chiral selector for the separation of enantiomers. In biomedical research, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been studied for its potential as an anti-cancer agent and as a probe for the detection of amyloid fibrils.
Propriétés
IUPAC Name |
6-(4-carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O5/c35-31(36)25-17-29(19-7-3-1-4-8-19)33-27-13-11-21(15-23(25)27)39-22-12-14-28-24(16-22)26(32(37)38)18-30(34-28)20-9-5-2-6-10-20/h1-18H,(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVYOWHMVQKMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(1-pyrrolidinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6018954.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6018964.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6018971.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-biphenylcarboxamide](/img/structure/B6018983.png)
![2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6018987.png)
![3-[(3,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018994.png)
![6-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-2-methylpyrimidin-4-ol](/img/structure/B6018997.png)
![4-(4-fluorophenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019005.png)
![2-phenyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019009.png)

![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6019043.png)
![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6019048.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)